![molecular formula C28H12CuN12 B13091045 Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)
Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex copper-based compound with a highly intricate structure This compound is notable for its unique arrangement of nitrogen and carbon atoms, forming a large, multi-cyclic framework
準備方法
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of copper ions. The synthetic routes often require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of copper, affecting the overall properties of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, where other atoms or groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
作用機序
The compound exerts its effects through its ability to interact with specific molecular targets. The copper ions play a crucial role in these interactions, often acting as catalytic centers. The pathways involved include electron transfer processes and coordination with nitrogen atoms, which facilitate various chemical transformations.
類似化合物との比較
Compared to other copper-based compounds, this compound stands out due to its highly complex structure and the presence of multiple nitrogen atoms. Similar compounds include:
Copper(II) sulfate: A simpler copper compound used in various industrial applications.
Copper(I) oxide: Known for its use in semiconductor technology.
Copper(II) acetate: Used as a catalyst in organic synthesis.
Each of these compounds has unique properties and applications, but the intricate structure of Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene makes it particularly valuable for specialized applications in research and industry.
特性
分子式 |
C28H12CuN12 |
|---|---|
分子量 |
580.0 g/mol |
IUPAC名 |
copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-25(17)38-22-15-3-7-31-11-19(15)27(35-22)40-24-16-4-8-32-12-20(16)28(36-24)39-23-14-2-6-30-10-18(14)26(34-23)37-21;/h1-12H;/q-2;+2 |
InChIキー |
ZXRFVGQJWQSIPL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=NC=CC6=C([N-]5)N=C7C8=C(C=CN=C8)C(=N7)N=C2[N-]3)C9=C4C=NC=C9.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



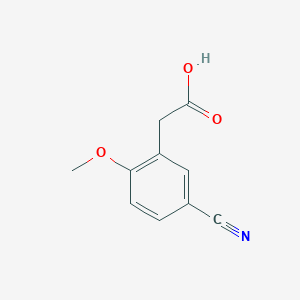
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
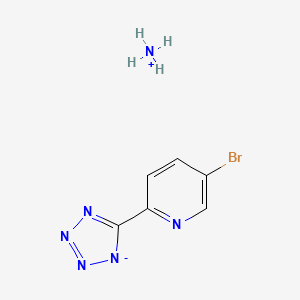
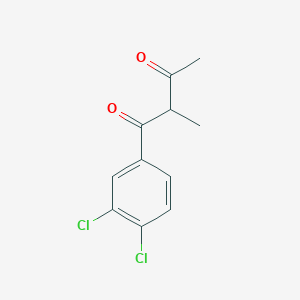

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
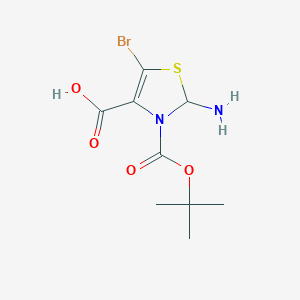
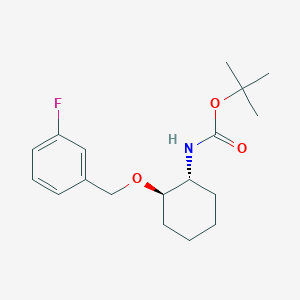


![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)

![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
